Nonanophenone, 2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

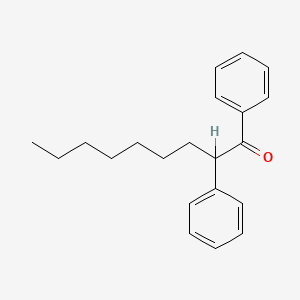

This compound consists of a benzene ring substituted by a nonanoyl group, making it a member of the aromatic ketone family . It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanophenone, 2-phenyl-, can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of nonanophenone, 2-phenyl-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Additionally, green chemistry principles are increasingly being adopted to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Nonanophenone, 2-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids and other oxygenated derivatives

Reduction: Alcohols

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Nonanophenone, 2-phenyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nonanophenone, 2-phenyl-, involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Nonanophenone, 2-phenyl-, can be compared with other similar compounds, such as:

Octyl phenyl ketone: Similar in structure but with a shorter alkyl chain.

Decanophenone, 2-phenyl-: Similar in structure but with a longer alkyl chain.

Uniqueness

Nonanophenone, 2-phenyl-, is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .

Biological Activity

Nonanophenone, 2-phenyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Nonanophenone, 2-phenyl- is characterized by a nonyl chain with a phenyl group attached to the second carbon of the ketone. The synthesis of this compound typically involves the Friedel-Crafts acylation of phenyl derivatives with nonanoyl chloride, followed by purification processes such as recrystallization or chromatography.

Biological Activity Overview

Research has demonstrated that Nonanophenone, 2-phenyl- exhibits various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Below is a summary of notable findings from recent studies:

Detailed Case Studies

- Antibacterial Activity : A series of thiazole derivatives containing Nonanophenone were tested for their antibacterial properties. The compounds demonstrated varying degrees of effectiveness against common bacterial strains, indicating their potential as lead compounds for antibiotic development.

- Antifungal Activity : In vitro studies revealed that Nonanophenone derivatives showed promising antifungal effects against specific fungal pathogens, suggesting their utility in treating fungal infections.

- Anti-inflammatory Effects : The compound was assessed for its ability to inhibit lipoxygenase activity in neutrophils. Results indicated that certain derivatives significantly reduced inflammatory responses in cell-based assays.

- Antioxidant Properties : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where Nonanophenone showed substantial radical scavenging activity compared to standard antioxidants.

Pharmacokinetic studies are essential for understanding how Nonanophenone behaves in biological systems. Theoretical models suggest favorable absorption characteristics and low toxicity profiles, making it a candidate for further development.

The mechanism of action for the biological activities of Nonanophenone may involve:

- Inhibition of Enzymatic Activity : Compounds derived from Nonanophenone have been shown to inhibit key enzymes involved in inflammation and microbial growth.

- Radical Scavenging : The presence of specific functional groups allows these compounds to effectively neutralize free radicals.

Properties

CAS No. |

52072-38-5 |

|---|---|

Molecular Formula |

C21H26O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,2-diphenylnonan-1-one |

InChI |

InChI=1S/C21H26O/c1-2-3-4-5-12-17-20(18-13-8-6-9-14-18)21(22)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3 |

InChI Key |

BPHZEPNGFKVNCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.